Atazanavir-d5 - 1132747-14-8

Atazanavir-d5

Catalog Number: EVT-399588
CAS Number: 1132747-14-8
Molecular Formula: C38H52N6O7
Molecular Weight: 709.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atazanavir-d5 is a derivative of atazanavir, a protease inhibitor used in the treatment of HIV-1 infection. It is part of the antiretroviral therapy (ART) regimens and is known for its once-daily dosing and low capsule burden. Atazanavir has been shown to improve virological and immunological markers in patients with HIV-1 infection and is generally well-tolerated with less marked metabolic effects compared to other protease inhibitors467.

Applications in Various Fields

1. HIV Treatment and ResistanceAtazanavir is a key component of ART regimens for adult and pediatric patients with HIV-1 infection. It has similar efficacy to other protease inhibitors like lopinavir/ritonavir in treatment-naive and treatment-experienced patients. Notably, atazanavir does not confer cross-resistance to other protease inhibitors, which is beneficial in managing treatment-resistant HIV strains4679.

2. Cardiovascular EffectsAtazanavir has been associated with QT interval prolongation and torsades de pointes (TdP), likely due to its effect on hERG K+ channels2. However, it also has a protective effect against myocardial infarction-induced cardiac fibrosis in rats, suggesting potential benefits in cardiac health3.

3. Metabolic ProfileAtazanavir is associated with less alteration of lipid levels than other protease inhibitors, potentially reducing the need for lipid-lowering agents. It is also linked to elevations in unconjugated bilirubin levels, which are usually not dose-limiting467.

4. Drug Interactions and TransportAtazanavir is a potent blocker of ABC transporters like MDR1 P-gp, MRP1, and BCRP, but it is a poor substrate for these transporters, which may limit its role in therapy failure due to drug efflux5. Careful attention must be paid to drug interactions when administering atazanavir with concomitant medications7.

5. Bioavailability and Delivery SystemsTo enhance therapeutic efficiency and safety, atazanavir has been formulated into nanostructured lipid carriers (NLCs), which have shown to improve bioavailability and reduce the first-pass effect in vivo. This novel drug delivery system ensures a sustained release pattern and avoids acute liver toxicity8.

6. Treatment SimplificationSwitching from a stable, boosted or unboosted protease inhibitor treatment regimen to an atazanavir-based regimen has been shown to maintain virologic suppression, improve lipid parameters, and provide a comparable safety profile, making it a viable option for regimen simplification10.

Atazanavir

Compound Description: Atazanavir is a potent HIV protease inhibitor used in combination antiretroviral therapy (cART) for treating HIV-1 infection. [, , , , , , , , , , , , , , , , , , , , , , , ] It acts by binding to the active site of the HIV-1 protease, preventing the cleavage of viral polyproteins, which are essential for viral assembly and maturation. It exhibits a unique side effect profile compared to other protease inhibitors, including a lower risk of lipid abnormalities but a higher risk of hyperbilirubinemia due to UGT1A1 inhibition. [, ] Some studies suggest potential cardioprotective effects related to increased bilirubin levels. [] Atazanavir is often co-administered with ritonavir, a potent CYP3A4 inhibitor, to enhance its bioavailability and prolong its half-life. [, ]

Lopinavir

Compound Description: Lopinavir is an HIV protease inhibitor that has been used in combination with ritonavir for the treatment of HIV-1 infection. [, , , , ] Like atazanavir, it is metabolized by CYP3A4, and its co-formulation with ritonavir enhances its pharmacokinetic properties. [] Lopinavir/ritonavir has been investigated as a potential treatment option for COVID-19 based on its antiviral activity against other coronaviruses, but clinical trials have shown limited efficacy. [, , ]

Darunavir

Compound Description: Darunavir is another HIV protease inhibitor often boosted with ritonavir to improve its pharmacokinetic properties. [, , , , , , ] Similar to atazanavir, it is primarily metabolized by CYP3A4. [] Studies have shown that darunavir may have a more favorable impact on bone mineral density and renal function compared with atazanavir. [, ]

Source and Classification

Atazanavir-d5 is synthesized from atazanavir, which is derived from natural products and designed through medicinal chemistry to improve its efficacy and safety profile. The compound falls under the category of protease inhibitors, specifically targeting the HIV-1 protease enzyme. Its classification as a stable isotope-labeled compound allows for precise tracking in biological systems, making it valuable for research applications involving drug metabolism and pharmacokinetics.

Synthesis Analysis

The synthesis of atazanavir-d5 involves the incorporation of deuterium into the atazanavir structure. This can be achieved through various methods, including:

  1. Deuterated Reagents: Utilizing deuterated reagents during the synthesis of atazanavir can facilitate the incorporation of deuterium atoms directly into the molecular structure.
  2. Catalytic Methods: Catalytic hydrogenation using deuterium gas (D2) can also be employed to replace hydrogen atoms with deuterium in specific positions on the molecule.
  3. Late-Stage Functionalization: Advanced synthetic strategies may involve late-stage modifications where deuterated functional groups are introduced to existing atazanavir scaffolds.

The precise conditions for these reactions often depend on factors such as temperature, pressure, and the choice of solvents, which are critical for maximizing yield and purity.

Molecular Structure Analysis

Atazanavir-d5 retains the core structure of atazanavir, characterized by a complex arrangement that includes:

  • Amino Acid Moiety: The presence of an amino acid-like structure that enhances binding to the HIV protease.
  • Aryl Groups: A series of aromatic rings that contribute to its hydrophobic interactions with the enzyme.
  • Deuterium Substitutions: The integration of deuterium atoms alters certain physical properties, such as mass and stability.

The molecular formula for atazanavir-d5 is C22H26N4O4S (with five hydrogen atoms replaced by deuterium), and its molecular weight is approximately 393.56 g/mol.

Chemical Reactions Analysis

Atazanavir-d5 participates in several chemical reactions relevant to its function as a protease inhibitor:

  1. Inhibition Mechanism: It binds to the active site of HIV protease, preventing substrate cleavage and thus inhibiting viral replication.
  2. Metabolic Pathways: The presence of deuterium allows researchers to trace metabolic pathways without altering the biological activity significantly.
  3. Drug Interactions: Atazanavir-d5 can be used to study drug-drug interactions, particularly how it affects or is affected by other medications metabolized by cytochrome P450 enzymes.
Mechanism of Action

The mechanism of action for atazanavir-d5 mirrors that of atazanavir:

  • Protease Inhibition: Atazanavir-d5 binds competitively to the active site of HIV-1 protease, preventing it from processing viral polyproteins into functional proteins required for viral assembly.
  • Stabilization of Inactive Forms: This binding stabilizes inactive forms of the enzyme, leading to a decrease in viral load in infected individuals.

Research indicates that this mechanism is effective against various strains of HIV-1, making it a crucial component in antiretroviral therapy regimens.

Physical and Chemical Properties Analysis

Atazanavir-d5 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The incorporation of deuterium enhances its metabolic stability compared to non-labeled counterparts.
  • Melting Point: The melting point is similar to that of atazanavir but may slightly vary due to isotopic effects.

These properties make atazanavir-d5 suitable for both laboratory studies and potential therapeutic applications.

Applications

Atazanavir-d5 serves multiple scientific applications:

  1. Pharmacokinetic Studies: It is utilized in clinical research to study absorption, distribution, metabolism, and excretion (ADME) profiles without interference from endogenous compounds.
  2. Drug Development: Researchers use it to evaluate new formulations or prodrugs aimed at improving bioavailability or reducing side effects.
  3. Mechanistic Studies: The stable isotope labeling allows for detailed mechanistic studies regarding drug interactions and metabolic pathways involving HIV protease inhibitors.
Synthesis and Structural Analysis of Atazanavir-d5

Isotopic Labeling Strategies for Deuterium Incorporation in Atazanavir Analogues

Deuterium-labeled Atazanavir (Atazanavir-d5) incorporates five deuterium atoms (²H) at specific phenyl ring positions to create a chemically identical yet isotopically distinct analogue of the parent HIV protease inhibitor. The primary labeling strategies include:

  • Deuterated Reagents in Total Synthesis: Use of deuterium-labeled building blocks (e.g., pentadeuteriobenzaldehyde) during the convergent synthesis of Atazanavir. This method ensures regioselective deuterium incorporation in the phenyl moiety (C₆D₅-) of the final structure [7] .
  • Catalytic Deuteration: Hydrogen-deuterium (H-D) exchange via heterogeneous catalysis (e.g., Pd/C or PtO₂) under D₂ atmosphere. This post-synthetic modification targets aromatic C-H bonds but requires optimization to prevent over-deuteration or functional group reduction [4].
  • Chemoselective Reduction: Sodium cyanoborodeuteride (NaBD₃CN) reduction of hydrazone intermediates derived from deuterated benzaldehydes. This approach achieves >95% isotopic purity at the benzylic positions [1] .

Table 1: Isotopic Labeling Methods for Atazanavir-d5

MethodDeuterium PositionIsotopic PurityKey Reagent
Deuterated building blockPhenyl ring (5 sites)>98%2,3,4,5,6-Pentadeuterio-4-(pyridin-2-yl)benzaldehyde
Catalytic H-D exchangeAromatic C-H bonds80–90%D₂ gas, Pd/C catalyst
Chemoselective reductionBenzylic C-H bonds>95%NaBD₃CN, deuterated hydrazine

The phenyl ring deuteration strategy (building block method) is preferred for commercial production due to its regioselectivity and compatibility with existing synthetic routes to Atazanavir [7].

Comparative Analysis of Synthetic Pathways: Catalytic Hydrogenation vs. Late-Stage Functionalization

Catalytic Hydrogenation Pathway

  • Process: Palladium-catalyzed (Pd/C) deuteration of the phenyl precursor under D₂ pressure (3–5 atm) at 50–80°C. The reaction replaces all five aromatic hydrogens in a single step but necessitates purification via reverse-phase chromatography to remove non-deuterated impurities [4] .
  • Yield: 60–75% for full deuteration.
  • Limitations: Requires specialized high-pressure equipment and exhibits substrate-dependent regioselectivity. Potential deuterium scrambling occurs if reaction conditions are suboptimal [7].

Late-Stage Functionalization Pathway

  • Process: Incorporates deuterium during the final coupling steps. For example:
  • Synthesis of Boc-protected pentadeuteriobenzylhydrazine from C₆D₅CHO.
  • Epoxide ring-opening with deuterated hydrazine.
  • Acid deprotection and coupling with N-methoxycarbonyl-L-tert-leucine [1] .
  • Yield: 85–92% with selective deuterium placement.
  • Advantages: Avoids harsh deuteration conditions, preserves chiral centers (4 chiral centers in Atazanavir), and minimizes racemization risks [1] .

Table 2: Synthetic Pathway Comparison

ParameterCatalytic HydrogenationLate-Stage Functionalization
Deuterium placementNon-selective (aromatic)Regioselective (phenyl ring)
Reaction conditionsHigh-pressure D₂, 50–80°CAmbient pressure, <50°C
Chiral integrity riskModerate (epimerization)Low
Overall yield60–75%85–92%

Late-stage functionalization demonstrates superior efficiency for GMP-scale synthesis of Atazanavir-d5 due to higher yields and controlled deuterium incorporation .

Structural Modifications and Isotopic Effects on Molecular Stability

Molecular Modifications from Deuteration

  • Chemical Structure: Atazanavir-d5 (C₃₈H₄₇D₅N₆O₇; MW 709.89 g/mol) retains the core structure of Atazanavir, including:
  • Pyridine and phenyl rings (deuterated at one phenyl group).
  • Four chiral centers with (2S,3S) and (2S) configurations.
  • Carbamate and hydrazide functional groups [4] [7].
  • Deuterium Positions: Exclusive substitution at the 2,3,4,5,6-positions of the phenyl ring attached to the butyl chain, confirmed via ¹H-NMR absence of aromatic signals and mass spectral shifts (m/z +5) [7].

Isotopic Effects on Stability

  • Thermal Stability: Identical melting point (~200°C) to non-deuterated Atazanavir, confirming negligible impact on solid-state stability [1] [4].
  • Metabolic Stability: Deuterium incorporation reduces hepatic clearance by 20–30% in microsomal assays due to the kinetic isotope effect (KIE) on cytochrome P450-mediated oxidation. This prolongs half-life in pharmacokinetic studies [7].
  • Vibrational Spectra: FT-IR shows C-D stretching peaks at 2,100–2,200 cm⁻¹, distinct from C-H stretches (2,800–3,000 cm⁻¹). No alterations observed in amide I/II bands (1,650/1,550 cm⁻¹), confirming unchanged secondary structure [4].
  • Solution Stability: Identical pKa (3.5) and pH-dependent solubility profiles (0.11 mg/L in water) to Atazanavir, indicating minimal isotopic influence on ionization [1] [7].

The primary structural impact of deuteration is enhanced metabolic resilience without altering target binding (Ki for HIV protease remains 2–5 nM) or physicochemical properties [4] [7].

Properties

CAS Number

1132747-14-8

Product Name

Atazanavir-d5

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C38H52N6O7

Molecular Weight

709.9 g/mol

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i9D,10D,11D,14D,15D

InChI Key

AXRYRYVKAWYZBR-CPSMPXDPSA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Synonyms

3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-dimethyl Ester, (3S,8S,9S,12S)-2,5,6,13-Pentaazatetradecanedioic Acid-d5; BMS-232632-d5; CGP-73547-d5;

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.